molecular formula C10H10BNO2 B6614959 (4-methylquinolin-8-yl)boronic acid CAS No. 1154741-22-6

(4-methylquinolin-8-yl)boronic acid

Cat. No.: B6614959
CAS No.: 1154741-22-6
M. Wt: 187.00 g/mol
InChI Key: NNPTZGGSFYWIGB-UHFFFAOYSA-N
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Description

(4-methylquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 8th position and a methyl group at the 4th position

Mechanism of Action

Target of Action

The primary target of (4-methylquinolin-8-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic esters, such as this compound, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Additionally, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be influenced by the specific conditions under which the reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylquinolin-8-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-methylquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methylquinolin-8-yl)boronic acid is unique due to the presence of both a quinoline ring and a boronic acid group, which confer specific reactivity and binding properties. The methyl group at the 4th position can also influence the compound’s electronic and steric properties, making it distinct from other boronic acids .

Properties

IUPAC Name

(4-methylquinolin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPTZGGSFYWIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C(=CC=N2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154741-22-6
Record name (4-methylquinolin-8-yl)boronic acid
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